molecular formula C9H7F3N2 B3218733 2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-87-5

2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No. B3218733
CAS RN: 1190311-87-5
M. Wt: 200.16 g/mol
InChI Key: NGXWSIPOSBOSRY-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines (TFMP). TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is characterized by the presence of a pyridine ring, a methyl group, and a trifluoromethyl group .

Scientific Research Applications

Synthesis of Pesticides and Pharmaceutical Products

  • Pesticide Synthesis : Lu Xin-xin (2006) discussed the use of pyridine derivatives in the synthesis of pesticides, highlighting their importance in agricultural chemistry. The review focuses on the synthesis processes of these compounds (Lu Xin-xin, 2006).
  • Pharmaceutical Intermediates : Tao et al. (2022) reported the use of 5-amino-2-(trifluoromethyl)pyridine, a related compound, as an intermediate in pharmaceutical product synthesis, although its toxicity profile is not well established (Tao et al., 2022).

Organic Synthesis and Chemical Properties

  • Synthesis of Aminopyrroles : Khlebnikov et al. (2018) explored the synthesis of trifluoromethyl-substituted aminopyrroles, demonstrating the versatility of this compound in creating a range of organic molecules (Khlebnikov et al., 2018).
  • Formation of Pyrrolopyridine Derivatives : Bradiaková et al. (2009) investigated the synthesis of various pyrrolopyridine derivatives, showing the compound’s utility in producing complex organic structures (Bradiaková et al., 2009).
  • Reaction with Amines : De Rosa et al. (2015) studied the reaction of amines with trifluoromethyl-β-diketones to produce regioisomeric 1H-pyrrolo[3,2-b]pyridines, demonstrating the reactivity and potential applications in synthetic chemistry (De Rosa et al., 2015).

Material Science and Electronics

  • Electroluminescence in OLEDs : Su et al. (2021) explored the use of pyrazol-pyridine ligands,including derivatives of 2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine, in the development of orange-red iridium (III) complexes for organic light-emitting diodes (OLEDs). They achieved high efficiencies and stable chromaticity, indicating potential applications in display technologies (Su et al., 2021).

Crystal Structure Analysis

  • Hydrogen-Bonding Network Study : Ye and Tanski (2020) analyzed the crystal structure of a compound similar to 2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine, revealing a complex water-bridged hydrogen-bonding network. This type of analysis is crucial for understanding the molecular interactions and properties of such compounds (Ye & Tanski, 2020).

Safety and Hazards

The safety data sheet for a similar compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, serious eye damage/eye irritation, and skin sensitization .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c1-5-4-7-6(13-5)2-3-8(14-7)9(10,11)12/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXWSIPOSBOSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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